3-Amino-4-isopropoxyphenol
Description
This discrepancy is acknowledged, and the analysis below will proceed with the compound explicitly referenced in the evidence.
3-Amino-4-iodophenol is an aromatic phenol derivative with the molecular formula C₆H₆INO and a molecular weight of 235.02 g/mol . Its structure features an amino group (-NH₂) at the 3-position and an iodine atom at the 4-position of the phenolic ring. The iodine substituent imparts significant steric and electronic effects, influencing reactivity, solubility, and stability. This compound is used in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals due to its halogenated aromatic backbone.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-amino-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6,11H,10H2,1-2H3 |
InChI Key |
JODQUFDCDRUMSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-isopropoxyphenol typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the hydroxyl group, followed by bromination, etherification, and deprotection to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining high purity standards.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: 3-Amino-4-isopropoxyphenol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving phenolic compounds.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-isopropoxyphenol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The isopropoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-Amino-4-iodophenol, we compare it with structurally related phenolic derivatives listed in the evidence. Key differences in substituents, molecular properties, and applications are highlighted below.
Structural and Molecular Comparison
Research Findings
- Synthetic Utility: 3-Amino-4-iodophenol’s iodine atom facilitates Pd-catalyzed couplings to generate biaryl structures, a feature less efficient in bromo- or chloro-analogs due to slower oxidative addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
